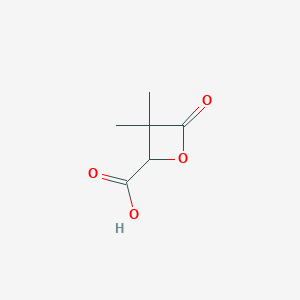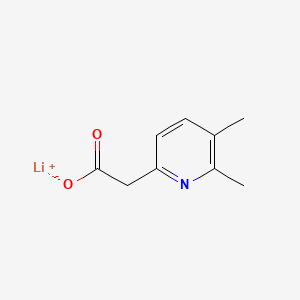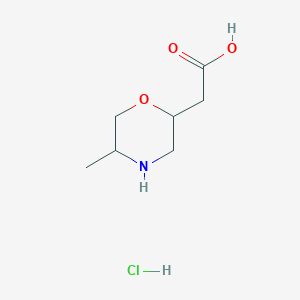![molecular formula C11H10N4OS B13467875 [1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13467875.png)
[1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The triazole ring can be introduced through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne . The final step involves the reduction of the resulting compound to obtain the methanol derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
[1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains . It is also being studied for its potential use in imaging and diagnostic applications due to its fluorescent properties .
Medicine
In medicinal chemistry, this compound is being explored for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for drug development .
Industry
Industrially, this compound is used in the production of dyes, polymers, and other materials due to its stability and reactivity .
Mecanismo De Acción
The mechanism of action of [1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In cancer research, it inhibits key enzymes involved in cell division and proliferation, thereby preventing tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-1,3-benzothiazol-6-amine: Another benzothiazole derivative with similar biological activities.
1,3-benzothiazol-2(3H)-one: Known for its antimicrobial and anti-inflammatory properties.
6-ethoxy-1,3-benzothiazole-2-amine: Used in the synthesis of metal chelates with potential medicinal applications.
Uniqueness
What sets [1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol apart is its unique combination of benzothiazole and triazole rings, which confer a wide range of biological activities and chemical reactivity. This makes it a versatile compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C11H10N4OS |
|---|---|
Peso molecular |
246.29 g/mol |
Nombre IUPAC |
[1-(2-methyl-1,3-benzothiazol-6-yl)triazol-4-yl]methanol |
InChI |
InChI=1S/C11H10N4OS/c1-7-12-10-3-2-9(4-11(10)17-7)15-5-8(6-16)13-14-15/h2-5,16H,6H2,1H3 |
Clave InChI |
HWEBUVMXFSKDAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(S1)C=C(C=C2)N3C=C(N=N3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B13467792.png)
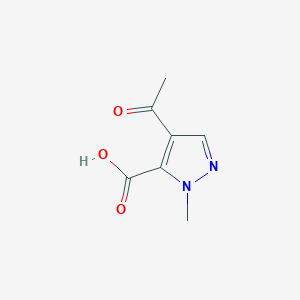
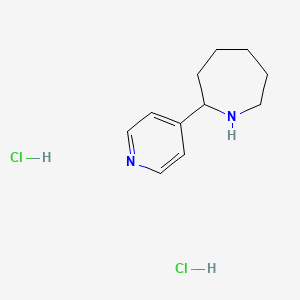
![rac-(3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B13467809.png)

![1-(2,6-Dioxopiperidin-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-5-carboxylic acid](/img/structure/B13467823.png)

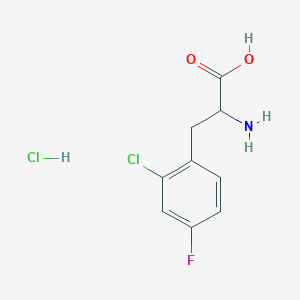
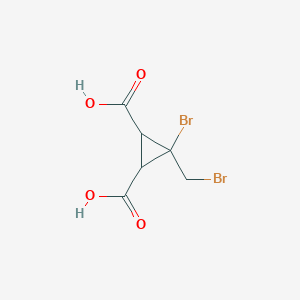
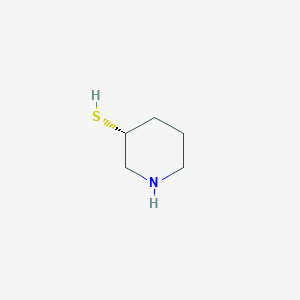
![Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13467845.png)
